

A Comprehensive Spectroscopic and Structural Elucidation of 1-(2-Bromo-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Bromo-6-methoxyphenyl)ethanone

Cat. No.: B2996582

[Get Quote](#)

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for **1-(2-Bromo-6-methoxyphenyl)ethanone** (CAS No: 380225-68-3), a valuable intermediate in pharmaceutical and agrochemical synthesis.^[1] We present a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a nuanced interpretation grounded in the principles of physical organic chemistry. We explore the causal relationships between the molecule's unique substitution pattern and its spectral characteristics, providing field-proven insights into experimental design and data interpretation. All protocols are designed as self-validating systems to ensure scientific integrity.

Introduction and Molecular Overview

1-(2-Bromo-6-methoxyphenyl)ethanone is an aromatic ketone featuring a highly substituted benzene ring. The presence of two ortho substituents relative to the acetyl group—a bromine atom and a methoxy group—imposes significant steric and electronic effects that are reflected in its spectroscopic fingerprint. Understanding these nuances is critical for quality control, reaction monitoring, and the rational design of synthetic pathways involving this key intermediate.

The compound's utility in medicinal chemistry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related analgesics, necessitates a robust and well-documented analytical profile.^[1] This guide serves as a centralized resource for that purpose.

Molecular Properties Summary

Property	Value	Source
IUPAC Name	1-(2-bromo-6-methoxyphenyl)ethanone	
CAS Number	380225-68-3	
Molecular Formula	C ₉ H ₉ BrO ₂	
Molecular Weight	229.07 g/mol	
Exact Mass	227.97859 Da	

First, let's visualize the molecule and establish a clear numbering system for the subsequent spectroscopic assignments.

Figure 1: Molecular structure of **1-(2-Bromo-6-methoxyphenyl)ethanone**.

Spectroscopic Data Analysis

The following sections detail the experimental and predicted data for **1-(2-Bromo-6-methoxyphenyl)ethanone**. The interpretation emphasizes the structural features influencing the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the key insights come from understanding how the ortho-bromo and ortho-methoxy groups influence the chemical environments of the aromatic protons and carbons, as well as the acetyl group.

The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. The data presented below is based on database records.

Table 1: ^1H NMR Data (Predicted/Database)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.45	t, $J \approx 8.1$ Hz	1H	H4	The proton at C4 is coupled to both H3 and H5, resulting in a triplet. It is the most deshielded aromatic proton due to its para relationship to the electron-withdrawing acetyl group.
~7.20	d, $J \approx 8.1$ Hz	1H	H5	Coupled to H4, this proton appears as a doublet. Its chemical shift is influenced by the ortho-methoxy group.
~7.05	d, $J \approx 8.1$ Hz	1H	H3	Coupled to H4, appearing as a doublet. The shielding effect of the adjacent methoxy group and the deshielding of the adjacent bromine result in its specific shift.
~3.85	s	3H	H9 (-OCH ₃)	Methoxy protons typically appear

				as a sharp singlet in this region.
~2.50	s	3H	H8 (-COCH ₃)	Acetyl protons appear as a singlet. The chemical shift is downfield due to the adjacent carbonyl group. Steric hindrance from the two ortho groups may slightly alter this shift compared to less substituted acetophenones.

Expertise in Interpretation: The aromatic region (δ 7.0-7.5 ppm) displays a characteristic pattern for a 1,2,3-trisubstituted benzene ring. The triplet for H4 and two doublets for H3 and H5 confirm this arrangement. The precise chemical shifts are a balance of inductive and resonance effects from the three substituents. The electron-withdrawing bromine atom deshields adjacent protons, while the electron-donating methoxy group shields them.

The ^{13}C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.

Table 2: ^{13}C NMR Data (Predicted/Database)

Chemical Shift (δ , ppm)	Assignment	Rationale
~200	C7 (C=O)	The carbonyl carbon of a ketone typically appears in this downfield region. Steric inhibition of resonance, caused by the two bulky ortho substituents forcing the acetyl group out of the plane of the ring, can cause this value to be higher than in planar acetophenones.
~157	C6 (C-O)	Aromatic carbon bonded to the electron-donating methoxy group, appearing significantly downfield.
~138	C1 (C-C=O)	The ipso-carbon attached to the acetyl group.
~132	C4 (Ar C-H)	Aromatic methine carbon.
~128	C2 (C-Br)	The carbon atom attached to bromine is deshielded.
~125	C5 (Ar C-H)	Aromatic methine carbon.
~115	C3 (Ar C-H)	Aromatic methine carbon, shielded by the ortho-methoxy group.
~56	C9 (-OCH ₃)	The methoxy carbon signal is characteristic and typically appears in the 55-60 ppm range. ^[2]
~32	C8 (-COCH ₃)	The methyl carbon of the acetyl group.

Expertise in Interpretation: The most telling signal is that of the carbonyl carbon (C7). In planar, conjugated acetophenones, this signal is typically found around 197-198 ppm. The predicted shift of ~200 ppm suggests a degree of steric hindrance from the flanking bromo and methoxy groups. This forces the acetyl group's p-orbitals out of alignment with the aromatic π -system, reducing conjugation and deshielding the carbonyl carbon. The chemical shift of the methoxy carbon (C9) at ~56 ppm is characteristic for an ortho-substituted methoxy group on a benzene ring.^[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The data is sourced from the SpectraBase database.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~1710	Strong, Sharp	C=O Stretch	Aromatic Ketone
3000-2850	Medium	C-H Stretch	-CH ₃ (acetyl & methoxy)
~1580, ~1470	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	Asymmetric C-O-C Stretch	Aryl-alkyl ether
~1030	Medium	Symmetric C-O-C Stretch	Aryl-alkyl ether
~780	Strong	C-H Out-of-plane bend	1,2,3-trisubstituted ring

Expertise in Interpretation: The carbonyl (C=O) stretching frequency is highly diagnostic. For a typical conjugated aromatic ketone like acetophenone, this band appears around 1685 cm⁻¹.^[3] The observed higher frequency (~1710 cm⁻¹) for **1-(2-Bromo-6-methoxyphenyl)ethanone** provides strong evidence for the steric inhibition of resonance discussed in the NMR section.

When conjugation is reduced, the C=O bond gains more double-bond character, increasing its vibrational frequency.^[4] The strong absorptions at $\sim 1250\text{ cm}^{-1}$ and $\sim 1030\text{ cm}^{-1}$ are characteristic of the aryl-alkyl ether linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The data is sourced from the SpectraBase database (GC-MS).

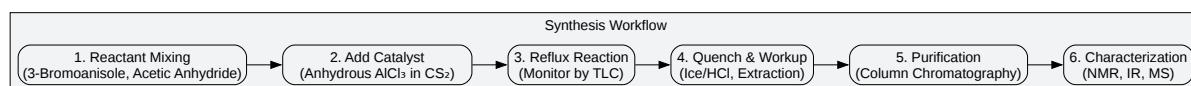
Table 4: Major Mass Spectrometry Fragments (Electron Ionization)

m/z	Proposed Fragment Ion	Formula	Notes
228 / 230	$[M]^{+\bullet}$	$[C_9H_9BrO_2]^{+\bullet}$	Molecular Ion. The characteristic ~1:1 intensity ratio of these peaks confirms the presence of one bromine atom (^{79}Br and ^{81}Br isotopes). [5]
213 / 215	$[M - CH_3]^+$	$[C_8H_6BrO_2]^+$	Loss of the acetyl methyl group (α -cleavage), a common pathway for acetophenones. [6]
185 / 187	$[M - COCH_3]^+$	$[C_7H_6BrO]^+$	Loss of the entire acetyl radical. This forms the 2-bromo-6-methoxyphenyl cation.
134	$[M - Br - CO]^+$	$[C_8H_6O]^+$	Loss of a bromine radical followed by the neutral loss of carbon monoxide.
106	$[M - Br - CO - C_2H_2]^+$	$[C_6H_6O]^{+\bullet}$	Further fragmentation of the m/z 134 ion.

Expertise in Interpretation: The most critical diagnostic feature is the molecular ion peak, which appears as a doublet at m/z 228 and 230 with nearly equal intensity, unequivocally indicating the presence of a single bromine atom.[\[5\]](#) The primary fragmentation pathway for aromatic ketones is α -cleavage.[\[7\]](#) For **1-(2-Bromo-6-methoxyphenyl)ethanone**, this involves two possibilities:

- Loss of the methyl radical ($\bullet CH_3$): This is a highly favorable pathway, leading to the stable benzoyl-type cation at m/z 213/215. This is often the base peak or a very intense fragment.

- Loss of the aryl radical: This would lead to the acetyl cation $[\text{CH}_3\text{CO}]^+$ at m/z 43.


Subsequent fragmentation of the benzoyl cation (m/z 213/215) often involves the loss of a neutral carbon monoxide (CO) molecule, which would yield a fragment at m/z 185/187.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures for spectroscopic analysis are recommended.

Synthesis Protocol (Illustrative)

A plausible route to **1-(2-Bromo-6-methoxyphenyl)ethanone** is via the Friedel-Crafts acylation of 3-bromoanisole.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of substituted acetophenones.

Methodology:

- Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add 3-bromoanisole (1 equivalent) and dry carbon disulfide (CS_2).
- Catalyst Addition: Cool the flask in an ice bath and add anhydrous aluminum chloride (AlCl_3 , ~2.5 equivalents) portion-wise.
- Acylation: Add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

- Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
- Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with water, then saturated NaHCO₃ solution, and finally brine.
- Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the title compound.[8]

NMR Data Acquisition

- Sample Preparation: Dissolve ~10-20 mg of **1-(2-Bromo-6-methoxyphenyl)ethanone** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Parameters: Use a standard pulse-acquire sequence. Set spectral width to ~16 ppm, acquisition time to ~4 seconds, and relaxation delay to 2 seconds. Acquire 16 scans.
- ¹³C NMR Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set spectral width to ~240 ppm, acquisition time to ~1 second, and relaxation delay to 2 seconds. Acquire 1024 scans or more to achieve adequate signal-to-noise.
- Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[9]

IR Data Acquisition

- Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
- Parameters: Collect the spectrum over a range of 4000-400 cm^{-1} . Co-add 32 scans at a resolution of 4 cm^{-1} .
- Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry Data Acquisition

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or methanol.
- Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
- GC Parameters: Use a standard non-polar column (e.g., DB-5ms). Inject 1 μL of the sample solution. Use a temperature program starting at 50 $^{\circ}\text{C}$, holding for 2 minutes, then ramping at 10 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$ and holding for 5 minutes.
- MS Parameters: Set the EI source energy to 70 eV. Scan over a mass range of m/z 40-400.
- Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.[\[5\]](#)[\[6\]](#)

Conclusion

The spectroscopic profile of **1-(2-Bromo-6-methoxyphenyl)ethanone** is uniquely defined by its di-ortho substitution pattern. Key analytical takeaways include a higher-than-expected C=O stretching frequency in the IR spectrum (~1710 cm^{-1}) and a downfield-shifted carbonyl carbon in the ^{13}C NMR spectrum (~200 ppm), both indicative of steric inhibition of resonance. The ^1H NMR spectrum shows a classic 1,2,3-trisubstituted pattern, and the mass spectrum is characterized by a prominent M/M+2 molecular ion peak, confirming the presence of bromine. This comprehensive guide provides the necessary data and interpretive framework for scientists working with this important chemical intermediate, ensuring high standards of quality control and facilitating further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Bromo-6-methoxyphenyl)ethanone | C9H9BrO2 | CID 10868073 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. asdlib.org [asdlib.org]
- 7. app.studyraid.com [app.studyraid.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Structural Elucidation of 1-(2-Bromo-6-methoxyphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2996582#spectroscopic-data-for-1-2-bromo-6-methoxyphenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com